molecular formula C24H22N2O B2354985 4-(4-Tert-butylphenoxy)-2-phenylquinazoline CAS No. 866155-20-6

4-(4-Tert-butylphenoxy)-2-phenylquinazoline

Cat. No.: B2354985
CAS No.: 866155-20-6
M. Wt: 354.453
InChI Key: LMDWFPUHMFADHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butylphenoxy)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the tert-butylphenoxy and phenyl groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-2-phenylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “4-(4-Tert-butylphenoxy)-2-phenylquinazoline” is not available, similar compounds such as 4-tert-butylphenoxyacetonitrile are classified as combustible solids .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 2-phenylquinazoline.

    Reaction Conditions: The reaction between 4-tert-butylphenol and 2-phenylquinazoline is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the phenol and quinazoline derivatives.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-2-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and phenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butylphenoxy)acetic acid
  • 4-(4-Tert-butylphenoxy)butanoic acid
  • 4-(4-Tert-butylphenoxy)acetyl chloride

Uniqueness

4-(4-Tert-butylphenoxy)-2-phenylquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the tert-butylphenoxy and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWFPUHMFADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.